molecular formula C23H24O B1499314 Phenol;prop-1-en-2-ylbenzene;styrene CAS No. 77939-50-5

Phenol;prop-1-en-2-ylbenzene;styrene

Cat. No.: B1499314
CAS No.: 77939-50-5
M. Wt: 316.4 g/mol
InChI Key: JYYJCQAYWJLMJE-UHFFFAOYSA-N
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Description

Properties

CAS No.

77939-50-5

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

phenol;prop-1-en-2-ylbenzene;styrene

InChI

InChI=1S/C9H10.C8H8.C6H6O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h3-7H,1H2,2H3;2-7H,1H2;1-5,7H

InChI Key

JYYJCQAYWJLMJE-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Reactions of Phenol Derivatives

Phenol derivatives participate in diverse reactions, particularly in the synthesis of substituted aromatic compounds.

Propargylation of Phenols

  • Reaction : Substituted phenols react with propargyl bromide in acetone using K₂CO₃ under reflux to form (prop-2-ynyloxy)benzene derivatives.

  • Example : 2-Bromo-4-methylphenol reacts with propargyl bromide to yield 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (2d) with 74% efficiency .

  • Key Factors :

    • Base and solvent choice critically influence yields (e.g., LiH vs. K₂CO₃).

    • Electron-withdrawing substituents enhance reactivity due to increased acidity of phenolic protons .

Cycloaddition Cascades

  • Reaction : Hydroxypyrones and nitroalkenes undergo Diels-Alder–retro-Diels-Alder cascades to generate highly substituted phenols.

  • Example : 3-Hydroxypyrone (18) reacts with nitroalkene (21) to form 2,5-disubstituted phenols (20) with >95% regiochemical control .

  • Conditions : AlCl₃ catalyst in dichloromethane at 40°C .

EntrySubstrateProductYield (%)Regiochemical Ratio
13-Hydroxypyrone2,5-Disubstituted phenol9633:1
23-Methylpyrone2,6-Disubstituted phenol85125:1

Reactions of α-Methylstyrene (Prop-1-en-2-ylbenzene)

α-Methylstyrene (AMS) is widely used in polymerization and catalytic transformations.

Polymerization

  • Application : AMS enhances heat resistance in ABS resins via copolymerization with styrene .

  • Mechanism : Radical-initiated chain-growth polymerization forms branched thermoplastic polymers .

Cu-Catalyzed Halogen Migration

  • Reaction : AMS undergoes 1,3-halogen migration with Cu(I) catalysts to form benzyl halides.

  • Example : Hydrocupration of β-methylstyrene (4l) yields benzyl bromide (5l) as the major product .

  • Conditions : CuBr catalyst, THF solvent, room temperature .

Substituent PositionProductYield (%)Side Products
para-OMeBenzyl bromide82<5% elimination
meta-NO₂Benzyl iodide6815% hydroboration

Reactions of Styrene

Styrene’s vinyl group enables electrophilic additions and catalytic functionalizations.

Isomerizing Metathesis

  • Reaction : Styrene derivatives undergo olefin metathesis with Grubbs catalysts to form vinylphenols.

  • Example : 3-(Non-8-enyl)phenol (11) isomerizes to 3-vinylphenol (10) using Pd₂(dba)₃ and M1 catalyst .

  • Yield : 96% with HG1 catalyst in dichloromethane .

Hydroxyamination

  • Reaction : Styrene reacts with hydroxylamine derivatives to synthesize pharmaceuticals like norfenefrine.

  • Example : 3-Vinylphenol (10) reacts with NH₂OH to form norfenefrine (6) in 71% yield .

SubstrateCatalystProductYield (%)
3-VinylphenolPd/DTBPMBNorfenefrine71
3-(Prop-1-enyl)phenolRuW/HY 30Metaraminol68

Combined Reaction Systems

Mixtures of phenol, AMS, and styrene are rare in literature, but individual reactivity profiles suggest potential interactions:

  • Acid-Catalyzed Condensations : Phenol’s hydroxyl group may react with styrene’s vinyl group under acidic conditions to form diarylpropanes.

  • Radical Coupling : AMS and styrene could copolymerize in the presence of peroxides, forming cross-linked networks .

Key Findings and Trends

  • Phenol : Reactivity dominated by electrophilic substitutions and cycloadditions.

  • AMS : Utilized in polymerization and halogen migration due to its stabilized radical intermediate.

  • Styrene : Versatile in metathesis and addition reactions, enabling pharmaceutical syntheses.

Experimental data underscore the importance of catalyst choice (e.g., HY zeolites for lignin refining ) and solvent polarity in modulating reaction outcomes .

Scientific Research Applications

Polymer Production

Styrene is extensively used in the production of various polymers, including:

  • Polystyrene : A widely used plastic found in packaging, insulation, and disposable cutlery.
  • Acrylonitrile Butadiene Styrene (ABS) : A tough thermoplastic used in automotive parts, toys, and consumer electronics.
  • Styrene-Butadiene Rubber (SBR) : Commonly used in tire manufacturing due to its excellent abrasion resistance.

These polymers are valued for their mechanical strength and thermal stability.

Adhesives and Coatings

Phenol;prop-1-en-2-ylbenzene;styrene is a key component in formulating various adhesives:

  • Hot-Melt Adhesives : These adhesives are produced using resins based on styrene and phenol. They are utilized in packaging, woodworking, and automotive applications due to their quick-setting properties and strong bonding capabilities .
  • Pressure-Sensitive Adhesives : These adhesives rely on the compatibility of styrene-based resins with elastomers like natural rubber or synthetic rubber. They are commonly used in tapes, labels, and medical applications .

Heat Resistance Enhancements

Styrene compounds are often employed to enhance the heat resistance of materials such as ABS resins, which are critical for automotive exterior frames and electronic devices . This application capitalizes on the thermal stability provided by styrene derivatives.

Health Implications and Safety Considerations

Despite its widespread use, styrene has been associated with certain health risks:

  • Carcinogenic Potential : Styrene has been classified as reasonably anticipated to be a human carcinogen based on limited evidence from studies involving occupational exposure . Long-term exposure has been linked to increased risks of certain types of cancer among workers in industries utilizing styrene .
  • Toxicological Effects : Acute inhalation exposure can lead to respiratory irritation and other health issues. Studies have indicated that exposure levels significantly affect the degree of toxicity experienced by individuals .

Styrene Exposure in Workers

A multi-plant cohort study focusing on styrene-butadiene rubber workers revealed significant increases in non-Hodgkin lymphoma (NHL) among those with prolonged exposure to styrene . This study highlights the importance of monitoring occupational exposure levels to mitigate health risks.

Application in Automotive Industry

In a case study involving the automotive sector, ABS resins enhanced with styrene showed improved performance under high-temperature conditions compared to traditional materials. This advancement has led to increased adoption of styrenic polymers in manufacturing processes aimed at improving vehicle safety and efficiency .

Tables for Comparison

Application TypeDescriptionKey Properties
Polymer ProductionUsed as a monomer for polystyrene and ABSDurability, flexibility
AdhesivesFormulated into hot-melt and pressure-sensitive adhesivesQuick setting, strong bonding
Heat ResistanceEnhances thermal stability in automotive partsHigh heat resistance

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis

Chemical Structure and Molecular Features

Property Phenol Prop-1-en-2-ylbenzene Styrene
Molecular Formula C₆H₅OH C₉H₁₀ C₈H₈
Functional Groups -OH (phenolic) -CH₂-C(CH₃)=CH₂ (branched alkene) -CH=CH₂ (vinyl)
Aromatic System Benzene ring Benzene ring Benzene ring
Key Structural Feature Direct hydroxyl attachment Methyl-substituted vinyl Unsubstituted vinyl
  • Phenol: Polar due to -OH group, enabling hydrogen bonding.
  • Prop-1-en-2-ylbenzene : Steric hindrance from the methyl group reduces reactivity compared to styrene .
  • Styrene : Planar vinyl group facilitates polymerization and π-π interactions .

Reactivity and Chemical Behavior

Catalytic Reactions
  • Hydroformylation :
    • Styrene and prop-1-en-2-ylbenzene are substrates in Rh-catalyzed hydroformylation. Prop-1-en-2-ylbenzene exhibits distinct regioselectivity due to steric effects from the methyl group, favoring branched aldehyde products .
    • Styrene achieves >99% chemoselectivity for aldehydes under 25 bar syngas .
  • Hydroamination :
    • Prop-1-en-2-ylbenzene undergoes iodine-catalyzed hydroamination with 5-mercaptotetrazoles, yielding 51% product (vs. styrene derivatives with electron-withdrawing groups, which show lower yields) .
Polymerization
  • Styrene : Forms linear polystyrene chains or cross-linked networks in copolymers (e.g., SBR). Higher styrene content increases aromaticity, enhancing thermal stability but reducing cross-link density due to plasticizing effects .
  • Prop-1-en-2-ylbenzene: Acts as a comonomer in SBR, contributing to electrode binder flexibility in lithium-ion batteries .

Thermal and Material Properties

  • Styrene Copolymers : Ethylene glycol-based styrene copolymers exhibit higher rigidity and thermal stability than diethylene or triethylene glycol variants. A 10% increase in styrene content raises decomposition temperatures by ~15°C .
  • Prop-1-en-2-ylbenzene in SBR : Enhances electrode flexibility but may lower thermal resistance compared to pure styrene-based binders .

Q & A

Q. How can phenol concentration be quantified in biological or synthetic samples?

The Folin phenol reagent method is a widely used colorimetric assay for protein quantification, leveraging phenol's reactivity with peptide bonds under alkaline conditions. Key steps include:

  • Sample preparation in alkaline copper tartrate solution.
  • Addition of Folin reagent to form a blue chromophore proportional to protein content.
  • Spectrophotometric measurement at 750 nm. Ensure calibration with bovine serum albumin (BSA) standards and account for interference from reducing agents .

Q. What are common synthetic routes for prop-1-en-2-ylbenzene (α-methylstyrene, AMS)?

AMS is synthesized via:

  • Dehydration of cumene alcohol : Acid-catalyzed elimination (e.g., H₂SO₄) at elevated temperatures.
  • Nickel-catalyzed coupling : Reaction of cyclobutanone oxime esters with aryl zinc reagents, as demonstrated in Negishi-type couplings (e.g., 81% yield from prop-1-en-2-ylbenzene) .
  • Hydrazine-mediated cyclization : Refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid .

Q. Which analytical techniques are optimal for characterizing styrene derivatives?

  • GC-MS : For volatile compounds like prop-1-en-2-ylbenzene (retention time: 48.65 min; AI: 2042) .
  • HPLC/UV-Vis : Purity analysis using λmax values (e.g., 225 nm and 304 nm for phenyl-2-nitropropene) .
  • Column chromatography : Silica gel (100–200 mesh) for isolating styrene oxidation products (e.g., acetophenone derivatives) .

Q. What thermodynamic properties of phenol are critical for experimental design?

Key data include:

PropertyValueMethodReference
ΔfH° (gas)-96.36 ± 0.59 kJ/molCalorimetry
Heat capacity (Cp, gas)33 J/mol·KNIST compilation
Use these values for reaction enthalpy calculations and phase equilibrium modeling .

Q. How is phenol utilized as a solvent or reagent in laboratory settings?

Phenol serves as:

  • Fixative : For tissue preservation in histology.
  • Extraction solvent : For essential oils and hydrophobic compounds.
  • Acid catalyst : In esterification and alkylation reactions. Handle with caution due to toxicity; use fume hoods and PPE .

Advanced Research Questions

Q. How can catalytic hydrogenation of AMS be optimized for cumene production?

Use palladium-based catalysts (e.g., LD 265 or LD 485 on Al₂O₃) under mild H₂ pressure (1–5 bar) to selectively hydrogenate AMS to cumene while avoiding over-hydrogenation to isopropylcyclohexane. Monitor selectivity via GC-MS and adjust catalyst pore structure to enhance active site accessibility .

Q. How to resolve contradictions in thermodynamic data for phenol?

Discrepancies in ΔfH° values (e.g., -96.36 kJ/mol vs. -94.2 kJ/mol) arise from measurement methods (calorimetry vs. sublimation enthalpy extrapolation). Validate data by:

  • Cross-referencing NIST compilations and original studies .
  • Reassessing experimental conditions (e.g., purity of samples in Cox, 1961 vs. Parks, 1954) .

Q. What computational approaches model styrene production kinetics?

Aspen Plus simulations integrate:

  • Reaction kinetics : Rate constants for ethylbenzene dehydrogenation.
  • Phase equilibria : Vapor-liquid equilibrium data for styrene/ethylbenzene separation.
  • Process flow diagrams : Optimize reactor design and energy efficiency (e.g., styrene yield >90% at 600–650°C) .

Q. How to analyze hydrogen bonding patterns in phenol-containing crystals?

Apply graph set analysis (G. R. Desiraju’s method) to categorize hydrogen bond motifs (e.g., chains, rings) in crystallographic data. Use SHELXL for refinement, ensuring anisotropic displacement parameters and twinning corrections for high-resolution structures .

Q. What mechanisms govern the oxidative cleavage of styrenes in continuous-flow systems?

A photo-flow protocol using O₂ or Ozone under UV light achieves anaerobic cleavage to ketones (e.g., acetophenone from prop-1-en-2-ylbenzene). Key parameters:

  • Residence time: 90 min for complete conversion.
  • Column chromatography: Silica gel (100–200 mesh) for product isolation .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST thermochemical databases and crystallographic software (SHELX ).
  • Safety Protocols : Use gloveboxes for air-sensitive styrene derivatives and quench phenol waste with NaOH .

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